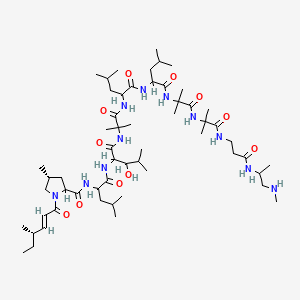
Leucinostatin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucinostatin D is a novel peptide antibiotic from Paecilomyces marquandii.
Wissenschaftliche Forschungsanwendungen
Antiparasitic Activity
Leucinostatin D has shown significant antiparasitic activity against various protozoan pathogens, particularly Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that leucinostatins exhibit potent inhibitory effects on the intracellular amastigote form of T. cruzi. A study demonstrated that Leucinostatin B, closely related to this compound, reduced parasite growth significantly in both in vitro and in vivo models, with effective concentrations in the low nanomolar range and a high selectivity index .
Table 1: Antiparasitic Efficacy of Leucinostatins
| Compound | Target Parasite | EC50 (nM) | In Vivo Efficacy |
|---|---|---|---|
| Leucinostatin A | T. brucei | 2.8 | Yes |
| Leucinostatin B | T. cruzi | <1 | Yes |
| This compound | T. cruzi | TBD | TBD |
Anticancer Properties
This compound has also been investigated for its anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines. Studies have shown that leucinostatins selectively inhibit the growth of luminal androgen receptor subtype cells by targeting mTORC1 signaling pathways. This mechanism involves the inhibition of mitochondrial respiration through ATP synthase blockade, leading to reduced cell proliferation .
Table 2: Anticancer Activity of Leucinostatins
| Compound | Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Leucinostatin B | TNBC | mTORC1 inhibition | TBD |
| This compound | TBD | TBD | TBD |
Agricultural Applications
In agriculture, leucinostatins have been explored for their potential as biocontrol agents against plant pathogens such as Phytophthora infestans. Their ability to inhibit fungal growth suggests they could be utilized as natural pesticides, reducing reliance on synthetic chemicals .
Case Studies
- Chagas Disease Treatment : In a proof-of-concept study, leucinostatin B was administered to mice infected with T. cruzi. The results showed a significant reduction in parasite load compared to control groups treated with vehicle or standard drugs like benznidazole .
- Breast Cancer Research : A study focusing on TNBC demonstrated that leucinostatin B could inhibit cell growth effectively in sensitive cell lines while sparing resistant ones, suggesting selective targeting mechanisms that could be exploited for therapeutic development .
Eigenschaften
CAS-Nummer |
100334-47-2 |
|---|---|
Molekularformel |
C56H101N11O11 |
Molekulargewicht |
1104.5 g/mol |
IUPAC-Name |
(4R)-N-[1-[[3-hydroxy-4-methyl-1-[[2-methyl-1-[[4-methyl-1-[[4-methyl-1-[[2-methyl-1-[[2-methyl-1-[[3-[1-(methylamino)propan-2-ylamino]-3-oxopropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H101N11O11/c1-20-35(10)21-22-43(69)67-30-36(11)28-41(67)49(74)61-38(25-31(2)3)47(72)63-44(45(70)34(8)9)50(75)65-55(15,16)52(77)62-39(26-32(4)5)46(71)60-40(27-33(6)7)48(73)64-56(17,18)53(78)66-54(13,14)51(76)58-24-23-42(68)59-37(12)29-57-19/h21-22,31-41,44-45,57,70H,20,23-30H2,1-19H3,(H,58,76)(H,59,68)(H,60,71)(H,61,74)(H,62,77)(H,63,72)(H,64,73)(H,65,75)(H,66,78)/b22-21+/t35-,36+,37?,38?,39?,40?,41?,44?,45?/m0/s1 |
InChI-Schlüssel |
RDUJTYZLXJPVKP-YDZNBPEVSA-N |
SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |
Isomerische SMILES |
CC[C@H](C)/C=C/C(=O)N1C[C@@H](CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |
Kanonische SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
leucinostatin D leucinostatin-D paecilotoxin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















